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Compound of Interest

Compound Name: SDZ 220-581

Cat. No.: B1662210 Get Quote

A Comparative Guide for Researchers in Neuropharmacology and Drug Development

This guide provides a detailed, data-driven comparison of two competitive N-methyl-D-

aspartate (NMDA) receptor antagonists: SDZ 220-581 and selfotel (CGS 19755). Both

compounds were investigated for their neuroprotective potential, primarily in the context of

ischemic brain injury. This document synthesizes preclinical and clinical data to offer an

objective evaluation of their performance, supported by experimental methodologies and visual

representations of key pathways and workflows.

Mechanism of Action and Physicochemical
Properties
Both SDZ 220-581 and selfotel are competitive antagonists at the NMDA receptor, binding to

the glutamate recognition site.[1][2] This action prevents the excessive influx of calcium ions

associated with excitotoxicity, a key driver of neuronal death in ischemic conditions.[3]

SDZ 220-581 is a biphenyl derivative of 2-amino-7-phosphono-heptanoic acid (AP7).[4] It is

characterized by its high affinity for the NMDA receptor, with a pKi value of 7.7.[1][5][6] A key

feature of SDZ 220-581 is its ability to be administered orally and to penetrate the blood-brain

barrier.[4][7]

Selfotel (CGS 19755) is a rigid analog of 2-amino-5-phosphonopentanoic acid (AP5).[8] While

it also acts as a competitive NMDA receptor antagonist, many competitive antagonists in its
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class are hydrophilic and require direct cerebral administration to achieve high brain

concentrations.[8] However, studies have shown that selfotel can cross the blood-brain barrier

to achieve neuroprotective levels.[8]

Quantitative Data Summary
The following tables summarize the key quantitative data for SDZ 220-581 and selfotel based

on available preclinical and clinical studies.

Table 1: Receptor Binding and In Vitro Activity

Parameter SDZ 220-581
Selfotel (CGS
19755)

Reference

Mechanism of Action
Competitive NMDA

Receptor Antagonist

Competitive NMDA

Receptor Antagonist
[1][2]

Binding Site
Glutamate

Recognition Site

Glutamate

Recognition Site
[1][2]

Receptor Affinity (pKi) 7.7
Not explicitly stated in

search results
[1][5][6]

Table 2: Preclinical Neuroprotective Efficacy
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Animal
Model

Species Compound
Dosing and
Administrat
ion

Outcome Reference

Maximal

Electroshock

Seizures

(MES)

Mice & Rats SDZ 220-581
10 mg/kg,

oral

Full

protection,

lasting >24

hours

[1][4]

Quinolinic

Acid-Induced

Striatal

Lesions

Rats SDZ 220-581

3-15 mg/kg,

i.p. or 10-50

mg/kg, oral

Reduced

lesion extent
[4]

Middle

Cerebral

Artery

Occlusion

(MCAO)

Rats SDZ 220-581
10 mg/kg (2

doses), oral

20-30%

reduction in

infarct size

[4]

Global

Cerebral

Ischemia

Gerbils Selfotel

10 and 30

mg/kg, i.p. (4

doses)

Significant

reduction in

hippocampal

damage

[8]

Permanent

MCAO
Rats Selfotel 40 mg/kg, i.v.

23%

reduction in

cortical

edema

[8]

Permanent

MCAO
Rats Selfotel

10 mg/kg

bolus i.v. + 5

mg/kg/h

infusion

Significant

reduction in

cortical infarct

volume

[8]
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Focal

Ischemia
Rabbit Selfotel 40 mg/kg

76%

decrease in

cortical

ischemic

neuronal

damage

[8]

Table 3: Clinical Trial Overview
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Compound Phase Indication Key Findings Reference

SDZ 220-581 Preclinical

Epilepsy,

Neurodegenerati

on

Potent

anticonvulsant

and

neuroprotective

effects in animal

models. Limited

clinical trial data

available.

[1][4]

Selfotel Phase IIa
Acute Ischemic

Stroke

Dose-dependent

CNS adverse

effects (agitation,

hallucinations).

Maximum

tolerated dose

identified as 1.5

mg/kg i.v.

[8][9]

Selfotel Phase III
Acute Ischemic

Stroke

Trials terminated

due to lack of

efficacy and a

trend toward

increased

mortality,

particularly in

patients with

severe stroke.

[2][10][11][12]

Selfotel Phase III
Severe Head

Injury

Trials stopped

prematurely due

to safety

concerns and

low probability of

demonstrating

efficacy.

[13]
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Experimental Protocols
Preclinical Model: Middle Cerebral Artery Occlusion
(MCAO) in Rats
This model is a widely used preclinical method to mimic focal cerebral ischemia in humans.

Objective: To induce a temporary or permanent blockage of the middle cerebral artery (MCA)

to create a reproducible ischemic brain injury.

Procedure:

Anesthesia: Rats are anesthetized, typically with an inhalant anesthetic like isoflurane.

Surgical Exposure: A midline incision is made in the neck to expose the common carotid

artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

Occlusion: A nylon monofilament with a rounded tip is introduced into the ECA and

advanced into the ICA until it blocks the origin of the MCA.

Confirmation of Occlusion: Laser Doppler flowmetry is often used to confirm a significant

reduction in cerebral blood flow.

Treatment Administration: The investigational drug (e.g., SDZ 220-581 or selfotel) or

placebo is administered at specified time points before, during, or after the occlusion.

Reperfusion (for transient MCAO): After a defined period of occlusion (e.g., 60-90

minutes), the filament is withdrawn to allow blood flow to return to the ischemic territory.

Post-operative Care: Animals are allowed to recover and are monitored for neurological

deficits.

Outcome Assessment: After a set survival period (e.g., 24-72 hours), the brains are

harvested, sectioned, and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to

measure the infarct volume.
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Clinical Trial: Phase III Study of Selfotel in Acute
Ischemic Stroke (ASSIST Trials)

Objective: To evaluate the efficacy and safety of a single intravenous dose of selfotel in

improving functional outcomes in patients with acute ischemic stroke.

Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[2]

[11]

Patient Population: Patients aged 40 to 85 years with acute ischemic hemispheric stroke and

a motor deficit, with treatment initiated within 6 hours of symptom onset.[2][11]

Intervention: A single intravenous dose of 1.5 mg/kg selfotel or a matching placebo

administered over 2 to 5 minutes.[2]

Primary Outcome: The proportion of patients achieving a Barthel Index score of ≥60 at 90

days, indicating a good functional outcome.[2][11]

Results: The trials were suspended prematurely by the Data Safety Monitoring Board after

enrolling 567 patients due to an imbalance in mortality.[2][11] There was no significant

difference in the primary outcome between the selfotel and placebo groups.[2] However, a

trend towards increased mortality was observed in the selfotel group, particularly within the

first 30 days and in patients with severe stroke.[2][10][11][12]
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Caption: Competitive antagonism of the NMDA receptor by SDZ 220-581 and selfotel.
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Caption: Generalized workflow for preclinical neuroprotection studies.

Discussion and Conclusion
Both SDZ 220-581 and selfotel are potent competitive NMDA receptor antagonists. Preclinical

data for both compounds demonstrated significant neuroprotective effects in various models of

neuronal injury. SDZ 220-581 showed promising oral activity and a long duration of action in

animal models of seizures and focal ischemia.[1][4] Selfotel also exhibited robust

neuroprotection in preclinical ischemia models.[8]

However, the clinical development of selfotel was halted due to a lack of efficacy and safety

concerns in Phase III trials for acute ischemic stroke and severe head injury.[2][11][13] The

trials revealed a narrow therapeutic window, with doses high enough to potentially be

neuroprotective also causing significant adverse effects.[8][9] The observed trend towards

increased mortality in treated patients suggests that in the complex setting of human ischemic

stroke, broad NMDA receptor antagonism may have detrimental effects.[2][10][12]
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Information on the clinical development of SDZ 220-581 is less readily available in the public

domain. While its preclinical profile appears favorable, the challenges encountered with selfotel

highlight the significant hurdles in translating the neuroprotective effects of competitive NMDA

receptor antagonists from animal models to successful clinical therapies. The failure of selfotel

underscores the need for more targeted approaches to modulating glutamate

neurotransmission, potentially through subunit-selective antagonists or agents that act on

downstream pathways of excitotoxicity. Researchers in the field should consider these findings

when designing and interpreting future studies on neuroprotective agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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